molecular formula C25H19FN4O3 B2394385 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207039-24-4

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2394385
CAS RN: 1207039-24-4
M. Wt: 442.45
InChI Key: XEEDZLUJHWSSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, which include compounds with structural elements similar to the one . These compounds have demonstrated antitumor activity against a panel of cell lines in vitro, indicating their potential for therapeutic applications (Maftei et al., 2013). The synthesis methods involve starting from specific anilines and proceeding through various chemical reactions to achieve the desired compounds.

Antitumor and Cytotoxic Activities

The antitumor and cytotoxic activities of derivatives of quinazoline and related structures have been extensively studied. Carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, have shown potent cytotoxic properties against cancer cell lines, suggesting a similar potential for compounds within the same chemical family (Deady et al., 2003). Such studies underscore the importance of the quinazoline structure in developing new anticancer agents.

Innovative Synthesis Techniques

Efficient synthesis protocols have been developed for quinazoline-2,4(1H,3H)-diones derivatives, utilizing carbon dioxide and catalytic amounts of cesium carbonate or other bases (Patil et al., 2008). These methods highlight the evolving techniques in organic synthesis that aim at greener, more sustainable processes, potentially applicable to the synthesis of the compound .

Applications in Organic Electronics

Derivatives of quinazoline have been explored for their utility in organic electronics, particularly as electron-transport materials. For example, compounds with dibenzothiophene and quinoxaline moieties have been synthesized and found to serve effectively as electron-transport materials in organic light-emitting devices (Huang et al., 2006). This research area demonstrates the versatility of quinazoline derivatives beyond biological activities, extending their potential applications to technological innovations.

properties

IUPAC Name

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3/c1-14-7-8-16(11-15(14)2)22-28-23(33-29-22)17-9-10-19-21(12-17)27-25(32)30(24(19)31)13-18-5-3-4-6-20(18)26/h3-12H,13H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEDZLUJHWSSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.